molecular formula C8H12BrN3O B1522259 5-Bromo-2-(3-methoxypropylamino)pyrimidine CAS No. 1189482-51-6

5-Bromo-2-(3-methoxypropylamino)pyrimidine

Cat. No.: B1522259
CAS No.: 1189482-51-6
M. Wt: 246.1 g/mol
InChI Key: SBNPKLFQIZBHOS-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxypropylamino)pyrimidine (CAS 1189482-51-6) is a high-purity pyrimidine-based chemical intermediate designed for advanced pharmaceutical and organic synthesis research . With a molecular formula of C 8 H 12 BrN 3 O and a molecular weight of 246.11 g/mol, this compound serves as a versatile building block, particularly in the preparation of more complex 5-bromo-2-substituted pyrimidine compounds . Its molecular structure features a bromine atom at the 5-position of the pyrimidine ring and a 3-methoxypropylamino side chain at the 2-position, making it a valuable precursor for further functionalization through cross-coupling reactions and nucleophilic substitutions. The compound is supplied with a minimum purity of 95% . Researchers should handle this material with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Recommended personal protective equipment includes chemical-impermeable gloves, safety goggles, and suitable ventilation or respiratory protection to prevent inhalation of dust or aerosols . This product is strictly for Industrial and scientific research applications . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions include a cool, well-ventilated area in a tightly closed container .

Properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-13-4-2-3-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPKLFQIZBHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674285
Record name 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189482-51-6
Record name 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Condensation Using 2-Bromomalonaldehyde and Amidines

A novel and efficient method involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines. This method is notable for its simplicity, safety, and cost-effectiveness, suitable for scale-up in pharmaceutical production.

  • Reaction Conditions:

    • 2-Bromomalonaldehyde (0.1 mol) is added to glacial acetic acid with 3A molecular sieves at 0°C.
    • The amidine hydrochloride (e.g., 3-methoxypropylamidine hydrochloride for the target compound) in acetic acid is added dropwise over 30 minutes at 80°C.
    • The mixture is then heated to 100°C and maintained until the reaction completes (typically 5–8 hours).
    • Post-reaction, the mixture is cooled, diluted with water, filtered, washed with ethanol, and purified by extraction with dichloromethane and aqueous sodium hydroxide.
    • The organic layer is washed, dried, concentrated, and vacuum-dried to yield the product.
  • Advantages:

    • Single-step synthesis reduces reaction time and complexity.
    • Uses inexpensive and readily available raw materials.
    • Safe reaction conditions without pyrophoric reagents.
    • Yields reported for similar compounds range from 33% to 43%, with potential for optimization.
  • Example Data (Related Compound):

Parameter Value
2-Bromomalonaldehyde 15 g (0.1 mol)
Acetic Acid 150 mL
Molecular Sieves (3A) 2 g
Amidine Hydrochloride (example) 9.4 g (0.1 mol)
Reaction Temperature 80–100 °C
Reaction Time 5 hours
Yield (similar pyrimidine) 43%

This method can be adapted by substituting the amidine with 3-methoxypropylamidine hydrochloride to synthesize this compound.

Halogenation and Subsequent Nucleophilic Substitution

Another approach involves preparing 5-bromo-2-chloropyrimidine as an intermediate, followed by nucleophilic substitution with 3-methoxypropylamine.

  • Step 1: Synthesis of 5-Bromo-2-chloropyrimidine

    • Starting from 2-hydroxypyrimidine, bromination is achieved by heating with hydrobromic acid catalyzed by hydrogen peroxide.
    • The intermediate 5-bromo-2-hydroxypyrimidine is then chlorinated using phosphorus oxychloride in the presence of organic amines (e.g., triethylamine) to afford 5-bromo-2-chloropyrimidine.
    • This process is efficient, with yields up to 99% and high purity (>98%), and is suitable for industrial scale.
  • Step 2: Nucleophilic Substitution

    • 5-Bromo-2-chloropyrimidine undergoes nucleophilic substitution with 3-methoxypropylamine under controlled conditions to replace the chlorine atom with the 3-methoxypropylamino group, yielding the target compound.
  • Advantages:

    • High yield and purity of intermediates.
    • Well-established halogenation and substitution chemistry.
    • Scalable and industrially viable.
  • Example Data for Intermediate Preparation:

Parameter Value
2-Hydroxypyrimidine 112.1 g (1 mol)
Hydrobromic Acid (50%) 485.5 g
Hydrogen Peroxide (50%) 340 g
Reaction Temperature 30 °C
Reaction Time 14 hours
Yield of 5-Bromo-2-hydroxypyrimidine High (not specified)
Phosphorus Oxychloride 766.7 g (5 mol)
Triethylamine 202.4 g (2 mol)
Chlorination Temperature 50 °C
Chlorination Time 5 hours
Yield of 5-Bromo-2-chloropyrimidine ~99.4%

This two-step method is adaptable for the preparation of this compound by substitution of the chlorine with the appropriate amine.

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
One-step condensation with amidines 2-Bromomalonaldehyde + Amidines Cyclocondensation Simple, safe, low cost, one step Moderate yield (~40%)
Halogenation + nucleophilic substitution 2-Hydroxypyrimidine + HBr + POCl3 + 3-methoxypropylamine Bromination, chlorination, substitution High yield, industrial scale Multi-step, longer process
Direct nucleophilic substitution 5-Bromo-2-chloropyrimidine + 3-methoxypropylamine Nucleophilic aromatic substitution Straightforward, adaptable Requires pure intermediate

Research Findings and Practical Notes

  • The one-step condensation method reduces the synthesis complexity and is preferred for small to medium scale synthesis but may require optimization to improve yields for specific substituents like 3-methoxypropylamino.

  • The halogenation followed by substitution route offers higher yields and purities, making it suitable for industrial applications.

  • Safety considerations favor avoiding pyrophoric reagents such as dimethylzinc or trimethylaluminum, which are used in some older methods for pyrimidine substitution.

  • Post-reaction purification typically involves filtration, solvent extraction, washing with brine, drying, and vacuum concentration to obtain the pure product.

Chemical Reactions Analysis

5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Reactions

2.1 Synthetic Routes
The synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine can be achieved through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as the Suzuki reaction, which allows for the generation of aryl-substituted derivatives from bromo-pyrimidines.
  • Nucleophilic Substitutions: These reactions can lead to the formation of various substituted derivatives, expanding the library of pyrimidine-based compounds.

Table 1: Comparison of Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Palladium-Catalyzed CouplingUses palladium catalysts for cross-couplingHigh specificity and yieldRequires expensive catalysts
Nucleophilic SubstitutionDirect substitution at the bromine siteSimple reaction conditionsMay require multiple steps

Biological Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at a molecular level.

These studies are essential for determining the therapeutic potential of this compound in treating various diseases.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research has demonstrated the efficacy of similar pyrimidine derivatives in various therapeutic areas:

  • PI3K/mTOR Inhibitors: Compounds structurally related to pyrimidines have shown promise as dual inhibitors in cancer therapy, particularly by blocking critical signaling pathways involved in cell proliferation and survival .
  • Fluorescent Antagonists: Research into fluorescently labeled antagonists based on pyrimidine structures has provided insights into their roles in receptor function and dynamics within living cells .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxypropylamino)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the modulation of cellular processes. For example, similar compounds have been shown to inhibit kinase activity and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromo-2-(3-methoxypropylamino)pyrimidine with key analogs, focusing on substituents, molecular weights, and commercial availability:

Compound Name CAS Number Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Purity & Availability
This compound 1189482-51-6 3-Methoxypropylamino C₈H₁₂BrN₃O 246.11 95+% (CymitQuimica, discontinued)
5-Bromo-2-methoxypyrimidine 14001-66-2 Methoxy C₅H₅BrN₂O 189.01 >97.0% (Kanto Reagents, ¥12,000/5g)
5-Bromo-2-(cyclopropylmethoxy)pyrimidine 1339137-63-1 Cyclopropylmethoxy C₈H₉BrN₂O 245.08 97% (BLD Pharm Ltd.)
5-Bromo-2-isopropoxypyrimidine 121487-12-5 Isopropoxy C₇H₉BrN₂O 233.07 Available (LookChem)
5-Bromo-2-cyclopropylpyrimidine Not provided Cyclopropyl C₇H₇BrN₂ 199.05 Synthesized via Hickey et al. method
5-Bromo-2-(piperidin-4-yloxy)pyrimidine Not provided Piperidin-4-yloxy C₉H₁₂BrN₃O 274.12 Safety data available (GHS)

Key Differences and Implications

Substituent Reactivity: The 3-methoxypropylamino group in the target compound introduces a secondary amine, enhancing nucleophilicity compared to ether-linked substituents (e.g., methoxy, isopropoxy). This makes it more reactive in cross-coupling reactions or as a precursor for further functionalization .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (246.11 g/mol) compared to 5-bromo-2-methoxypyrimidine (189.01 g/mol) suggests reduced solubility in polar solvents, which could influence formulation strategies .
  • The piperidinyloxy analog (274.12 g/mol) has the highest molecular weight in this group, likely due to the bulky piperidine ring .

Biological Activity

5-Bromo-2-(3-methoxypropylamino)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a 3-methoxypropylamino group at the 2-position of the pyrimidine ring. This unique structure may facilitate interactions with various biological targets, making it a candidate for drug development.

1. Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 and A549. The mechanism often involves targeting specific enzymes or receptors associated with cancer proliferation.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-70.09EGFR inhibition
Compound BA5490.03AICARFTase inhibition
This compoundTBDTBDTBD

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Level
E. coli200Moderate
S. aureus400High
K. pneumoniaeTBDTBD

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing the bromine atom for substitution reactions to introduce various functional groups.
  • Palladium-Catalyzed Cross-Coupling Reactions : Such as the Suzuki reaction, which can generate diverse aryl-substituted derivatives.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of pyrimidine derivatives and assessed their anticancer potential using the MTT assay on cell lines such as SiHa and Colo-205. The findings indicated that certain derivatives exhibited significantly higher activity compared to established chemotherapeutics like etoposide, suggesting a promising avenue for further research into their efficacy and safety profiles.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The study revealed that increasing concentrations of the compounds enhanced their antibacterial effects, with complete inhibition observed at higher concentrations (800 µg/mL). This study highlights the potential for developing new antimicrobial agents based on the structural framework of pyrimidines.

Q & A

Q. What is the standard synthetic route for 5-Bromo-2-(3-methoxypropylamino)pyrimidine?

The synthesis involves bromination of a pyrimidine precursor using sodium monobromoisocyanurate under controlled conditions. This method ensures selective bromination at the 5-position, achieving yields >70% when reaction parameters (temperature, stoichiometry, and solvent) are optimized. Post-synthesis purification via column chromatography is recommended for isolating the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C5, methoxypropylamino at C2).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (258.119 g/mol) and formula (C₉H₁₂BrN₃O).
  • InChI key : Use InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 for structural verification in databases .

Q. What are the key physicochemical properties relevant to its reactivity?

  • Molecular weight : 258.119 g/mol.
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.
  • Stability : Sensitive to prolonged UV exposure; store in inert atmospheres at -20°C .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Optimize bromination : Use a 1.2:1 molar ratio of sodium monobromoisocyanurate to precursor to avoid over-bromination.
  • Temperature control : Maintain 0–5°C during bromination to suppress decomposition.
  • Purification : Employ gradient elution in flash chromatography (hexane:EtOAc 4:1 to 1:1) .

Q. How to resolve contradictions in reported reactivity of the pyrimidine ring?

Discrepancies in electrophilic substitution behavior (e.g., nitration vs. halogenation) can arise from solvent polarity and substituent electronic effects. To address this:

  • Perform in silico DFT calculations to predict reactive sites.
  • Validate with experimental kinetic studies under varied conditions (e.g., pH, temperature) .

Q. What computational strategies aid in designing derivatives with enhanced bioactivity?

Use ICReDD’s integrated approach:

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) to model transition states.
  • Machine learning : Train models on existing pyrimidine reactivity datasets to predict regioselectivity.
  • Feedback loops : Refine simulations using experimental data (e.g., yields, byproduct profiles) .

Q. How to functionalize the pyrimidine ring for targeted applications?

  • Phosphonylation : React with triethyl phosphite under microwave irradiation (120°C, 30 min) to introduce phosphonate groups at C4 .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (yields ~65–80%) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Brominating agentSodium monobromoisocyanurate
Reaction temperature0–5°C
Purification methodColumn chromatography

Q. Table 2: Computational Tools for Reactivity Prediction

ToolApplicationReference
Gaussian 16Transition state modeling
ICReDD platformReaction path optimization
SciFinderLiterature data mining

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(3-methoxypropylamino)pyrimidine
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5-Bromo-2-(3-methoxypropylamino)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.